Dopamine D2 Receptor Binding Affinity: Timiperone vs Spiperone, Haloperidol, and Chlorpromazine
In a direct competitive binding assay using ³H-spiroperidol on rat corpus striatum membranes, timiperone demonstrated approximately 0.6 times the affinity of spiperone, 5 times the affinity of haloperidol, and 30 times the affinity of chlorpromazine for dopamine D2 receptors [1]. This gradient establishes timiperone as intermediate in D2 binding potency among butyrophenones — more potent than the clinical standard haloperidol but less potent than the high-affinity ligand spiperone. The assay confirmed that this affinity was specific to antipsychotic drugs and not observed for non-antipsychotic agents such as diazepam and trihexyphenidyl [1].
| Evidence Dimension | Dopamine D2 receptor binding affinity (relative to timiperone) |
|---|---|
| Target Compound Data | Timiperone: baseline affinity (set as reference) |
| Comparator Or Baseline | Spiperone: 1.67× timiperone affinity (timiperone = 0.6× spiperone); Haloperidol: 0.2× timiperone affinity; Chlorpromazine: 0.033× timiperone affinity |
| Quantified Difference | Timiperone affinity: ~0.6× spiperone, ~5× haloperidol, ~30× chlorpromazine |
| Conditions | In vitro competitive binding of ³H-spiroperidol to dopamine receptors in rat corpus striatum membranes |
Why This Matters
D2 receptor binding affinity is the primary pharmacodynamic determinant of antipsychotic potency, and the 5-fold advantage over haloperidol predicts lower dose requirements for equivalent target engagement.
- [1] Tachizawa H, Sudo K, Sasano H, Sano M. Effect of timiperone on ³H-spiroperidol binding to rat striatal dopamine receptors. Eur J Pharmacol. 1979;59(3-4):245-51. doi:10.1016/0014-2999(79)90287-5. PMID: 43256. View Source
